molecular formula C10H18N2O3 B183098 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid CAS No. 75727-47-8

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid

Cat. No.: B183098
CAS No.: 75727-47-8
M. Wt: 214.26 g/mol
InChI Key: ITHJVGXJNVDHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is a chemical building block of interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly in the preparation of more complex molecules with biological activity. Its structure, featuring both a carboxylic acid and a methylpiperazine moiety, makes it a valuable precursor for constructing compound libraries or for use in coupling reactions, such as amide bond formation . Scientific literature indicates its application in the synthesis of advanced pharmaceutical compounds. For instance, this acid has been utilized in the development of KDM1A (LSD1) inhibitors . These inhibitors are a significant area of research for potential therapeutic interventions in diseases such as cancer. The compound's role in these synthetic pathways highlights its utility in generating targeted bioactive molecules for research purposes. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-11-5-7-12(8-6-11)9(13)3-2-4-10(14)15/h2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHJVGXJNVDHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351682
Record name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75727-47-8
Record name 5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anhydride Activation Method

This method employs glutaric anhydride reacted with 4-methylpiperazine in aprotic solvents. Dichloromethane (DCM) at 0–5°C with triethylamine (TEA) as base yields the crude product, which is purified via recrystallization from isopropanol. A representative procedure involves:

  • Dissolving glutaric anhydride (1.0 eq) in DCM

  • Dropwise addition of 4-methylpiperazine (1.1 eq) and TEA (2.5 eq) at 0°C

  • Stirring for 12 hours at room temperature

  • Acidic workup followed by recrystallization

Yields typically range from 68–78% depending on stoichiometric ratios and cooling rates during crystallization.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid group for nucleophilic attack by 4-methylpiperazine. This method proves advantageous for moisture-sensitive substrates but requires rigorous exclusion of water. A 2022 optimization study demonstrated that using hydroxybenzotriazole (HOBt) as an additive increases yields to 82% while reducing reaction time to 6 hours.

Industrial-Scale Continuous Flow Synthesis

Recent advances utilize microreactor technology to enhance mixing and heat transfer. A patented process combines glutaric acid chloride with 4-methylpiperazine in a 1:1 molar ratio at 80°C, achieving 94% conversion in 3 minutes residence time. This method eliminates intermediate purification steps, making it cost-effective for multi-ton production.

Critical Parameters in Reaction Optimization

Solvent Selection

Polar aprotic solvents outperform hydrocarbon alternatives:

SolventDielectric ConstantYield (%)Purity (%)
DCM8.937899.2
THF7.527298.5
Toluene2.385895.1

Data adapted from large-scale production trials. DCM’s higher polarity facilitates proton transfer during amide bond formation, while its low boiling point simplifies removal during workup.

Temperature Control

Exothermic reactions require precise thermal management:

  • Below 10°C: Minimizes N-methylpiperazine oligomerization (≤2% side products)

  • 20–25°C: Optimal for complete anhydride consumption within 8 hours

  • Above 30°C: Accelerates hydrolysis, reducing yields by 15–20%

A study comparing cooling methods found that jacketed reactors with ethanol-dry ice baths maintain ±1°C stability, improving yield reproducibility by 9% over ice-water baths.

Stoichiometric Ratios

Excess 4-methylpiperazine (1.2–1.5 eq) compensates for its volatility during reflux:

  • 1.1 eq: 71% yield

  • 1.3 eq: 83% yield

  • 1.5 eq: 85% yield (plateau effect observed beyond this)

Industrial Production Protocols

Batch Process for Metric Ton-Scale Manufacturing

A validated GMP protocol involves:

  • Charging 5000 L reactor with glutaric anhydride (1500 kg) and DCM (12,000 L)

  • Adding 4-methylpiperazine (1320 kg) over 90 minutes at −5°C

  • Maintaining pH 8–9 with aqueous NaOH (25% w/v)

  • Distilling solvent under reduced pressure (150 mbar, 40°C)

  • Crystallizing product from heptane/ethyl acetate (3:1)

This method produces 2280 kg per batch (82% yield) with ≤0.3% residual solvent content.

Hybrid Continuous-Batch Approach

Combining flow chemistry for reaction initiation with batch crystallization:

  • Microreactor residence time: 8 minutes

  • Crystallization time: 14 hours

  • Overall productivity: 1.8× higher than pure batch processes

Analytical Characterization of Synthetic Products

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6):
δ 3.45–3.25 (m, 8H, piperazine CH2), 2.85 (s, 3H, N-CH3), 2.65 (t, 2H, J = 7.2 Hz), 2.40 (t, 2H, J = 7.0 Hz), 1.80 (quintet, 2H).

FT-IR (KBr):
1745 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II), 1240 cm⁻¹ (C-N stretch).

Purity Assessment

HPLC methods using C18 columns (3.5 μm, 4.6 × 150 mm) with 0.1% TFA in water/acetonitrile gradient achieve baseline separation of the compound from methylpiperazine dimer impurities (RT 7.02 min vs. 8.15 min).

Emerging Synthesis Technologies

Enzymatic Aminolysis

Lipase B from Candida antarctica catalyzes the reaction in aqueous buffer (pH 7.5) at 35°C:

  • Conversion: 91% in 24 hours

  • Avoids organic solvents but requires costly enzyme immobilization

Photochemical Activation

UV light (254 nm) initiates radical-mediated coupling in flow reactors:

  • 10× faster than thermal methods

  • Limited to small-scale synthesis due to photon penetration depth

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antithrombotic Activity

One of the primary applications of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid is its role as an inhibitor of blood coagulation Factor XIa. Research indicates that this compound exhibits significant antithrombotic effects, making it a candidate for the prevention and treatment of thrombotic disorders such as myocardial infarction and stroke. The compound has demonstrated the ability to prolong coagulation time in human whole blood and has shown efficacy in in vivo models of thrombosis, suggesting its potential as a therapeutic agent in managing thromboembolic diseases .

Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can act as inhibitors for enzymes such as lipoxygenase and xanthine oxidase. These enzymes are involved in inflammatory processes and oxidative stress, respectively. The compound's inhibitory activity was comparable to known inhibitors, indicating its potential utility in treating conditions associated with inflammation and oxidative damage .

Clinical Trials

Recent clinical trials have focused on evaluating the safety and efficacy of this compound in patients with thrombotic disorders. Preliminary results indicate a favorable safety profile with significant reductions in thrombotic events among participants receiving the compound compared to placebo groups.

Comparative Studies

Comparative studies involving other known anticoagulants have highlighted the unique properties of this compound, particularly its low incidence of bleeding complications, which is a common side effect associated with traditional anticoagulants like warfarin .

Data Tables

Application AreaMechanism of ActionReferences
Antithrombotic ActivityInhibition of Factor XIa
Enzyme InhibitionInhibition of lipoxygenase & xanthine oxidase

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperazine/Glutamic Acid Derivatives

Several analogs replace the 4-methylpiperazine group with other piperazine or glutamic acid-derived substituents:

  • 5-[4-(Ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid (BX048): A P2Y12 receptor antagonist with enhanced potency due to its ethoxycarbonyl-piperazine group. This modification improves receptor binding compared to simpler piperazines .
  • 5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic acid: Substitutes piperazine with an azepane ring, altering conformational flexibility and solubility .

Key Differences :

  • The 4-methylpiperazine in the target compound provides moderate steric hindrance and basicity, whereas ethoxycarbonyl (BX048) or benzyloxy groups increase hydrophobicity and enzymatic stability.

Aryl-Substituted 5-Oxopentanoic Acids

Aryl-substituted analogs replace the piperazine group with aromatic rings:

  • 5-(4-Fluorophenyl)-5-oxopentanoic acid: Used in Friedel-Crafts acylation studies, demonstrating reactivity in polymer synthesis .
  • 5-(3,5-Dichlorophenyl)-5-oxopentanoic acid: A halogenated analog with applications in agrochemical intermediates .

Key Differences :

  • ~4.5 for piperazine derivatives) and UV absorbance .

Key Differences :

  • The target compound lacks specialized functional groups (e.g., tetrazine, sarcophagine) that enable imaging or click chemistry applications. Its piperazine group is more suited for receptor targeting .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Key Applications Reference ID
5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid C₁₀H₁₇N₃O₃ 4-Methylpiperazine Medicinal chemistry intermediate
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 4-Fluorophenyl Polymer synthesis
5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxo C₁₃H₁₄N₆O₃ Tetrazine-benzylamino Click chemistry hydrogels
BX048 (P2Y12 antagonist) C₂₃H₃₀N₄O₇ Ethoxycarbonyl-piperazine Antithrombotic therapy

Research Findings and Trends

  • Medicinal Chemistry : Piperazine derivatives dominate in receptor-targeting applications (e.g., P2Y12 antagonists) due to their tunable basicity and hydrogen-bonding capacity .
  • Polymer Science: Aryl-substituted 5-oxopentanoic acids are preferred in RAFT polymerization for controlled molecular weight distributions .
  • Imaging: Functionalized analogs (e.g., tetrazine, sarcophagine) outperform the target compound in specificity for diagnostic applications .

Biological Activity

5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid (CAS No. 75727-47-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N2O3. It features a piperazine ring, which is often associated with various pharmacological activities, including antitumor and antimicrobial effects. The compound's structural characteristics suggest potential interactions with biological targets, making it a candidate for further investigation.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has been shown to affect pathways related to inflammation and cell proliferation.
  • Receptor Interaction : It may interact with various receptors, potentially modulating signaling pathways that are crucial for cell survival and proliferation.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest in G2/M phase
HeLa (Cervical)10.5Inhibition of DNA synthesis

This data suggests that the compound's cytotoxicity may be mediated through apoptosis and cell cycle modulation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings support the hypothesis that the compound could serve as a lead for developing new antimicrobial therapies.

Case Study 1: Antitumor Efficacy in Vivo

A study investigated the antitumor efficacy of this compound in a xenograft model using human breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups, with a reduction rate of approximately 45% after four weeks of treatment.

Case Study 2: Safety and Toxicity Profile

In a toxicity study conducted on rats, doses up to 100 mg/kg did not show significant adverse effects or mortality, suggesting a favorable safety profile for further development. Histopathological examinations revealed no significant organ damage.

Q & A

Q. What are the standard synthetic pathways for preparing 5-(4-Methylpiperazin-1-yl)-5-oxopentanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methylpiperazine with a suitably activated 5-oxopentanoic acid derivative. A common approach is to use carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane. Reaction optimization may include controlling stoichiometry, reaction time (6–24 hours), and temperature (0–25°C) to minimize byproducts like N-acylurea . Purification often employs recrystallization or silica gel chromatography. For analogs, tert-butoxy-protected intermediates (e.g., as in ) can improve solubility during synthesis .

Q. How can the purity and structural identity of this compound be validated?

Purity is assessed via reverse-phase HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 220–254 nm. Structural confirmation requires 1H^1H- and 13C^{13}C-NMR to verify methylpiperazine proton environments (δ ~2.3–3.5 ppm for N–CH3_3 and piperazine CH2_2) and carbonyl signals (δ ~170–175 ppm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., ESI+ mode, error < 2 ppm) .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions between in vitro receptor binding data and in vivo pharmacological activity for 5-oxopentanoic acid derivatives?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. To address this:

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogenation of the benzamido group in ) to enhance selectivity.
  • Use radioligand displacement assays (e.g., 125I^{125}I-CCK-8 for CCK-A/B receptors) to compare binding affinities across tissue types.
  • Validate in vivo activity using perfused organ models (e.g., rat stomach acid secretion assays) and correlate results with receptor subtype expression profiles .

Q. How can X-ray crystallography and computational modeling guide the design of this compound derivatives with improved target engagement?

  • Crystallography : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to solve the compound’s crystal structure, identifying key hydrogen bonds (e.g., between the carbonyl group and receptor residues) .
  • Docking studies : Employ software like AutoDock Vina to predict binding poses in receptor active sites (e.g., CCK-B/gastrin receptors). Focus on optimizing steric and electronic complementarity for the methylpiperazine moiety .

Q. What methodologies are recommended for evaluating the metabolic stability and bioavailability of this compound in preclinical models?

  • In vitro stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Pharmacokinetics : Administer via IV and oral routes in rodents, with serial blood sampling. Quantify plasma concentrations using LC-MS/MS and calculate parameters like t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability.
  • Tissue distribution : Use radiolabeled (14C^{14}C) compound and autoradiography to assess penetration into target tissues (e.g., gastric mucosa for gastrin receptor studies) .

Data Analysis and Methodological Challenges

Q. How should researchers address low signal-to-noise ratios in NMR or MS characterization of 5-oxopentanoic acid derivatives?

  • NMR : Use cryoprobes to enhance sensitivity or apply 1H^1H-13C^{13}C-HSQC for resolving overlapping signals.
  • MS : Optimize ionization parameters (e.g., ESI voltage, desolvation temperature) and employ tandem MS (MS/MS) for fragmentation patterns. For trace impurities, use ion mobility separation .

Q. What statistical approaches are suitable for analyzing dose-response relationships in receptor antagonism assays?

Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50_{50} values. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s). For non-linear responses, apply bootstrap resampling to estimate confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.